molecular formula C18H22O4 B14290684 4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol CAS No. 119189-41-2

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol

Katalognummer: B14290684
CAS-Nummer: 119189-41-2
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: FHOVECKMADUXEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol is a phenolic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, which is further connected to a butyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Wirkmechanismus

The mechanism of action of 4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one: Known for its antioxidant properties.

    4-(4-Hydroxy-3-methoxyphenyl)butan-2-one oxime: Studied for its potential therapeutic effects.

Uniqueness

4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol is unique due to its butyl chain, which imparts distinct chemical and physical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

119189-41-2

Molekularformel

C18H22O4

Molekulargewicht

302.4 g/mol

IUPAC-Name

4-[4-(4-hydroxy-3-methoxyphenyl)butyl]-2-methoxyphenol

InChI

InChI=1S/C18H22O4/c1-21-17-11-13(7-9-15(17)19)5-3-4-6-14-8-10-16(20)18(12-14)22-2/h7-12,19-20H,3-6H2,1-2H3

InChI-Schlüssel

FHOVECKMADUXEW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CCCCC2=CC(=C(C=C2)O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.